molecular formula C21H24INO4 B2456054 N-methyl-alpha-canadinium, monoiodide CAS No. 100176-93-0

N-methyl-alpha-canadinium, monoiodide

Cat. No. B2456054
CAS RN: 100176-93-0
M. Wt: 481.33
InChI Key: AZXUCIMPDKYWNT-QPQWPYBDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-alpha-canadinium, monoiodide is an alkaloid found in Zanthoxylum . It has a molecular formula of C21H24NO4 • I and a formula weight of 481.3 .


Molecular Structure Analysis

The molecular structure of N-methyl-alpha-canadinium, monoiodide can be represented by the SMILES string: C [N+]12 [C@] (CC3=CC=C (OC)C (OC)=C3C2) ( [H])C4=CC (OCO5)=C5C=C4CC1. [I-] .


Physical And Chemical Properties Analysis

N-methyl-alpha-canadinium, monoiodide is a solid compound with a molecular formula of C21H24NO4 • I and a formula weight of 481.3 .

Mechanism of Action

Target of Action

Iodine, a component of the compound, is known to interact with thesodium/iodide symporter . This transporter is primarily found in the thyroid gland and plays a crucial role in the uptake of iodine, which is essential for the synthesis of thyroid hormones .

Mode of Action

Iodine, one of its components, is known to inhibit the induction and promotion of n-methyl-n-nitrosourea-induced mammary carcinogenesis . It also regresses 7,12-dimethylbenz(a)anthracene-induced breast tumors in rats

Biochemical Pathways

Iodine, a component of the compound, is involved in various biochemical pathways, particularly those related to thyroid hormone synthesis . It’s worth noting that iodine’s role in these pathways could potentially influence the action of N-Methylcanadium (iodide).

Pharmacokinetics

Iodine, a component of the compound, is known to be rapidly absorbed and distributed within the extracellular fluid of the body . It’s concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine .

Result of Action

Iodine, a component of the compound, has been shown to have beneficial effects in fibrocystic human breast disease . It’s also known to inhibit hormonal secretion in hyperthyroid patients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Methylcanadium (iodide). For instance, iodine, a component of the compound, is produced in significant quantities in regions between 40 N° and 40 S° via biological and photochemical processes . These environmental conditions could potentially influence the action of N-Methylcanadium (iodide).

Safety and Hazards

N-methyl-alpha-canadinium, monoiodide is not intended for human or veterinary use . Further safety and hazard information is not available in the retrieved data.

properties

IUPAC Name

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1/t17-,22?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUCIMPDKYWNT-QPQWPYBDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcanadium (iodide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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